
(S)-Lisinopril Dimer Diethyl Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lisinopril Dimer Diethyl Methyl Ester is a synthetic compound derived from Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the treatment of hypertension and heart failure. This compound is a dimeric ester form of Lisinopril, which may exhibit unique chemical and biological properties compared to its monomeric counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Dimer Diethyl Methyl Ester typically involves the esterification of Lisinopril with diethyl and methyl ester groups. The process begins with the protection of the carboxyl groups of Lisinopril, followed by the formation of the ester bonds through a reaction with diethyl and methyl alcohols in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Lisinopril Dimer Diethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Lisinopril Dimer Diethyl Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on ACE activity and blood pressure regulation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of (S)-Lisinopril Dimer Diethyl Methyl Ester involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The ester groups may enhance the compound’s bioavailability and stability, allowing for more effective inhibition of ACE.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisinopril: The monomeric form of the compound, commonly used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Ramipril: A structurally related ACE inhibitor with comparable pharmacological properties.
Uniqueness
(S)-Lisinopril Dimer Diethyl Methyl Ester is unique due to its dimeric ester structure, which may confer enhanced stability, bioavailability, and potentially different pharmacokinetic and pharmacodynamic profiles compared to its monomeric counterparts. This uniqueness makes it a valuable compound for further research and development in the field of cardiovascular therapeutics.
Eigenschaften
Molekularformel |
C47H70N6O9 |
|---|---|
Molekulargewicht |
863.1 g/mol |
IUPAC-Name |
methyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-6-[(2S)-2-ethoxycarbonylpyrrolidin-1-yl]-5-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C47H70N6O9/c1-4-61-45(57)39(29-27-35-20-10-7-11-21-35)51-38(44(56)53-33-17-25-41(53)47(59)62-5-2)23-13-15-31-49-42(54)36(28-26-34-18-8-6-9-19-34)50-37(22-12-14-30-48)43(55)52-32-16-24-40(52)46(58)60-3/h6-11,18-21,36-41,50-51H,4-5,12-17,22-33,48H2,1-3H3,(H,49,54)/t36-,37-,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
SLUBCKULGMYRPJ-SKGSPYGFSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)[C@H](CCC2=CC=CC=C2)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCNC(=O)C(CCC2=CC=CC=C2)NC(CCCCN)C(=O)N3CCCC3C(=O)OC)NC(CCC4=CC=CC=C4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


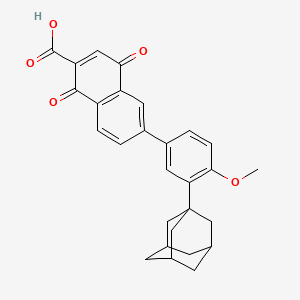
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
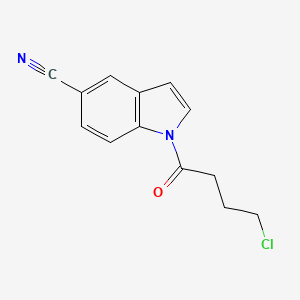
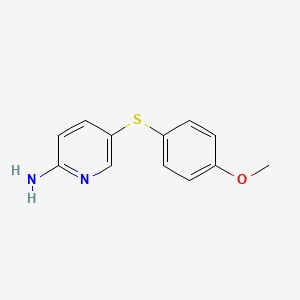
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
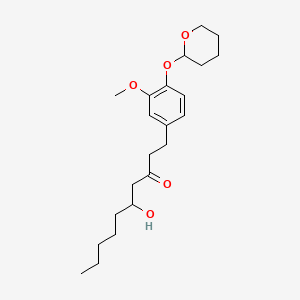
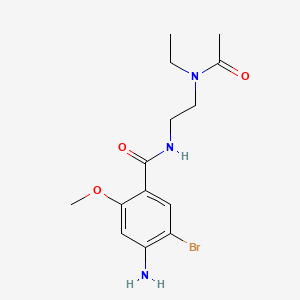
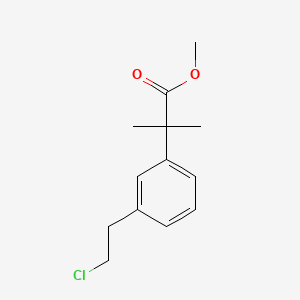

![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
